- Enantiospecific synthesis of the sugar amino acid (2S,5S)-5-(aminomethyl)-tetrahydrofuran-2-carboxylic acid, Tetrahedron: Asymmetry, 2010, 21(19), 2435-2440

Cas no 1260092-23-6 ((2S,5S)-5-(aminomethyl)oxolane-2-carboxylic acid)

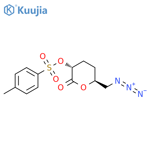

1260092-23-6 structure

Productnaam:(2S,5S)-5-(aminomethyl)oxolane-2-carboxylic acid

CAS-nummer:1260092-23-6

MF:C6H11NO3

MW:145.156441926956

MDL:MFCD19215882

CID:5242669

(2S,5S)-5-(aminomethyl)oxolane-2-carboxylic acid Chemische en fysische eigenschappen

Naam en identificatie

-

- D-threo-Hexonic acid, 6-amino-2,5-anhydro-3,4,6-trideoxy-

- 6-Amino-2,5-anhydro-3,4,6-trideoxy-D-threo-hexonic acid (ACI)

- (2S,5S)-5-(aminomethyl)oxolane-2-carboxylic acid

-

- MDL: MFCD19215882

- Inchi: 1S/C6H11NO3/c7-3-4-1-2-5(10-4)6(8)9/h4-5H,1-3,7H2,(H,8,9)/t4-,5-/m0/s1

- InChI-sleutel: RZMLFDPCVRKIQV-WHFBIAKZSA-N

- LACHT: C([C@@H]1CC[C@@H](CN)O1)(=O)O

Experimentele eigenschappen

- Dichtheid: 1.243±0.06 g/cm3(Predicted)

- Kookpunt: 313.7±27.0 °C(Predicted)

- pka: 3.31±0.40(Predicted)

(2S,5S)-5-(aminomethyl)oxolane-2-carboxylic acid Prijsmeer >>

| Onderneming | No. | Productnaam | Cas No. | Zuiverheid | Specificatie | Prijs | updatetijd | Onderzoek |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-262514-1.0g |

(2S,5S)-5-(aminomethyl)oxolane-2-carboxylic acid |

1260092-23-6 | 1.0g |

$0.0 | 2023-03-01 | ||

| Enamine | EN300-262514-1g |

(2S,5S)-5-(aminomethyl)oxolane-2-carboxylic acid |

1260092-23-6 | 1g |

$0.0 | 2023-09-14 |

(2S,5S)-5-(aminomethyl)oxolane-2-carboxylic acid Productiemethode

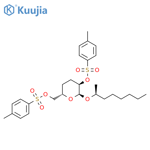

Synthetic Routes 1

Reactievoorwaarden

1.1 Catalysts: Potassium carbonate Solvents: Methanol ; 1 h, 20 °C

1.2 Reagents: Dowex 50W ; neutralized

2.1 Reagents: Trifluoroacetic acid Solvents: Water ; 14 h, rt

3.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethyl acetate ; 3 h, 45 psi, rt

1.2 Reagents: Dowex 50W ; neutralized

2.1 Reagents: Trifluoroacetic acid Solvents: Water ; 14 h, rt

3.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethyl acetate ; 3 h, 45 psi, rt

Referentie

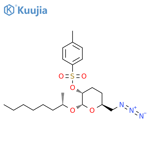

Synthetic Routes 2

Reactievoorwaarden

1.1 Reagents: Sodium borohydride Solvents: Methanol ; 3 h, -18 °C

1.2 Reagents: Sodium methoxide Solvents: Methanol ; 1 h, -18 °C

1.3 Reagents: Dowex 50W ; pH 5

2.1 Solvents: Pyridine ; 20 h, rt

3.1 Reagents: Sodium azide Solvents: Dimethylformamide ; 2 h, 125 °C

4.1 Reagents: Trifluoroacetic acid Solvents: Water ; 6 h, 90 °C

5.1 Reagents: Dimethyl sulfoxide , Oxalyl chloride Solvents: Dichloromethane ; 15 min, -78 °C; 10 min, -78 °C

5.2 Solvents: Dichloromethane ; -78 °C; 1 h, -78 °C

5.3 Reagents: Triethylamine ; 15 min, -78 °C

6.1 Catalysts: Potassium carbonate Solvents: Methanol ; 1 h, 20 °C

6.2 Reagents: Dowex 50W ; neutralized

7.1 Reagents: Trifluoroacetic acid Solvents: Water ; 14 h, rt

8.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethyl acetate ; 3 h, 45 psi, rt

1.2 Reagents: Sodium methoxide Solvents: Methanol ; 1 h, -18 °C

1.3 Reagents: Dowex 50W ; pH 5

2.1 Solvents: Pyridine ; 20 h, rt

3.1 Reagents: Sodium azide Solvents: Dimethylformamide ; 2 h, 125 °C

4.1 Reagents: Trifluoroacetic acid Solvents: Water ; 6 h, 90 °C

5.1 Reagents: Dimethyl sulfoxide , Oxalyl chloride Solvents: Dichloromethane ; 15 min, -78 °C; 10 min, -78 °C

5.2 Solvents: Dichloromethane ; -78 °C; 1 h, -78 °C

5.3 Reagents: Triethylamine ; 15 min, -78 °C

6.1 Catalysts: Potassium carbonate Solvents: Methanol ; 1 h, 20 °C

6.2 Reagents: Dowex 50W ; neutralized

7.1 Reagents: Trifluoroacetic acid Solvents: Water ; 14 h, rt

8.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethyl acetate ; 3 h, 45 psi, rt

Referentie

- Enantiospecific synthesis of the sugar amino acid (2S,5S)-5-(aminomethyl)-tetrahydrofuran-2-carboxylic acid, Tetrahedron: Asymmetry, 2010, 21(19), 2435-2440

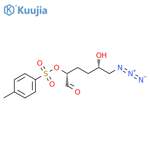

Synthetic Routes 3

Reactievoorwaarden

1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethyl acetate ; 3 h, 45 psi, rt

Referentie

- Enantiospecific synthesis of the sugar amino acid (2S,5S)-5-(aminomethyl)-tetrahydrofuran-2-carboxylic acid, Tetrahedron: Asymmetry, 2010, 21(19), 2435-2440

Synthetic Routes 4

Reactievoorwaarden

1.1 Reagents: Trifluoroacetic acid Solvents: Water ; 14 h, rt

2.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethyl acetate ; 3 h, 45 psi, rt

2.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethyl acetate ; 3 h, 45 psi, rt

Referentie

- Enantiospecific synthesis of the sugar amino acid (2S,5S)-5-(aminomethyl)-tetrahydrofuran-2-carboxylic acid, Tetrahedron: Asymmetry, 2010, 21(19), 2435-2440

Synthetic Routes 5

Reactievoorwaarden

1.1 Reagents: Sodium azide Solvents: Dimethylformamide ; 2 h, 125 °C

2.1 Reagents: Trifluoroacetic acid Solvents: Water ; 6 h, 90 °C

3.1 Reagents: Dimethyl sulfoxide , Oxalyl chloride Solvents: Dichloromethane ; 15 min, -78 °C; 10 min, -78 °C

3.2 Solvents: Dichloromethane ; -78 °C; 1 h, -78 °C

3.3 Reagents: Triethylamine ; 15 min, -78 °C

4.1 Catalysts: Potassium carbonate Solvents: Methanol ; 1 h, 20 °C

4.2 Reagents: Dowex 50W ; neutralized

5.1 Reagents: Trifluoroacetic acid Solvents: Water ; 14 h, rt

6.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethyl acetate ; 3 h, 45 psi, rt

2.1 Reagents: Trifluoroacetic acid Solvents: Water ; 6 h, 90 °C

3.1 Reagents: Dimethyl sulfoxide , Oxalyl chloride Solvents: Dichloromethane ; 15 min, -78 °C; 10 min, -78 °C

3.2 Solvents: Dichloromethane ; -78 °C; 1 h, -78 °C

3.3 Reagents: Triethylamine ; 15 min, -78 °C

4.1 Catalysts: Potassium carbonate Solvents: Methanol ; 1 h, 20 °C

4.2 Reagents: Dowex 50W ; neutralized

5.1 Reagents: Trifluoroacetic acid Solvents: Water ; 14 h, rt

6.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethyl acetate ; 3 h, 45 psi, rt

Referentie

- Enantiospecific synthesis of the sugar amino acid (2S,5S)-5-(aminomethyl)-tetrahydrofuran-2-carboxylic acid, Tetrahedron: Asymmetry, 2010, 21(19), 2435-2440

Synthetic Routes 6

Reactievoorwaarden

1.1 Solvents: Pyridine ; 20 h, rt

2.1 Reagents: Sodium azide Solvents: Dimethylformamide ; 2 h, 125 °C

3.1 Reagents: Trifluoroacetic acid Solvents: Water ; 6 h, 90 °C

4.1 Reagents: Dimethyl sulfoxide , Oxalyl chloride Solvents: Dichloromethane ; 15 min, -78 °C; 10 min, -78 °C

4.2 Solvents: Dichloromethane ; -78 °C; 1 h, -78 °C

4.3 Reagents: Triethylamine ; 15 min, -78 °C

5.1 Catalysts: Potassium carbonate Solvents: Methanol ; 1 h, 20 °C

5.2 Reagents: Dowex 50W ; neutralized

6.1 Reagents: Trifluoroacetic acid Solvents: Water ; 14 h, rt

7.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethyl acetate ; 3 h, 45 psi, rt

2.1 Reagents: Sodium azide Solvents: Dimethylformamide ; 2 h, 125 °C

3.1 Reagents: Trifluoroacetic acid Solvents: Water ; 6 h, 90 °C

4.1 Reagents: Dimethyl sulfoxide , Oxalyl chloride Solvents: Dichloromethane ; 15 min, -78 °C; 10 min, -78 °C

4.2 Solvents: Dichloromethane ; -78 °C; 1 h, -78 °C

4.3 Reagents: Triethylamine ; 15 min, -78 °C

5.1 Catalysts: Potassium carbonate Solvents: Methanol ; 1 h, 20 °C

5.2 Reagents: Dowex 50W ; neutralized

6.1 Reagents: Trifluoroacetic acid Solvents: Water ; 14 h, rt

7.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethyl acetate ; 3 h, 45 psi, rt

Referentie

- Enantiospecific synthesis of the sugar amino acid (2S,5S)-5-(aminomethyl)-tetrahydrofuran-2-carboxylic acid, Tetrahedron: Asymmetry, 2010, 21(19), 2435-2440

Synthetic Routes 7

Reactievoorwaarden

1.1 Reagents: Dimethyl sulfoxide , Oxalyl chloride Solvents: Dichloromethane ; 15 min, -78 °C; 10 min, -78 °C

1.2 Solvents: Dichloromethane ; -78 °C; 1 h, -78 °C

1.3 Reagents: Triethylamine ; 15 min, -78 °C

2.1 Catalysts: Potassium carbonate Solvents: Methanol ; 1 h, 20 °C

2.2 Reagents: Dowex 50W ; neutralized

3.1 Reagents: Trifluoroacetic acid Solvents: Water ; 14 h, rt

4.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethyl acetate ; 3 h, 45 psi, rt

1.2 Solvents: Dichloromethane ; -78 °C; 1 h, -78 °C

1.3 Reagents: Triethylamine ; 15 min, -78 °C

2.1 Catalysts: Potassium carbonate Solvents: Methanol ; 1 h, 20 °C

2.2 Reagents: Dowex 50W ; neutralized

3.1 Reagents: Trifluoroacetic acid Solvents: Water ; 14 h, rt

4.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethyl acetate ; 3 h, 45 psi, rt

Referentie

- Enantiospecific synthesis of the sugar amino acid (2S,5S)-5-(aminomethyl)-tetrahydrofuran-2-carboxylic acid, Tetrahedron: Asymmetry, 2010, 21(19), 2435-2440

Synthetic Routes 8

Reactievoorwaarden

1.1 Reagents: Trifluoroacetic acid Solvents: Water ; 6 h, 90 °C

2.1 Reagents: Dimethyl sulfoxide , Oxalyl chloride Solvents: Dichloromethane ; 15 min, -78 °C; 10 min, -78 °C

2.2 Solvents: Dichloromethane ; -78 °C; 1 h, -78 °C

2.3 Reagents: Triethylamine ; 15 min, -78 °C

3.1 Catalysts: Potassium carbonate Solvents: Methanol ; 1 h, 20 °C

3.2 Reagents: Dowex 50W ; neutralized

4.1 Reagents: Trifluoroacetic acid Solvents: Water ; 14 h, rt

5.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethyl acetate ; 3 h, 45 psi, rt

2.1 Reagents: Dimethyl sulfoxide , Oxalyl chloride Solvents: Dichloromethane ; 15 min, -78 °C; 10 min, -78 °C

2.2 Solvents: Dichloromethane ; -78 °C; 1 h, -78 °C

2.3 Reagents: Triethylamine ; 15 min, -78 °C

3.1 Catalysts: Potassium carbonate Solvents: Methanol ; 1 h, 20 °C

3.2 Reagents: Dowex 50W ; neutralized

4.1 Reagents: Trifluoroacetic acid Solvents: Water ; 14 h, rt

5.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethyl acetate ; 3 h, 45 psi, rt

Referentie

- Enantiospecific synthesis of the sugar amino acid (2S,5S)-5-(aminomethyl)-tetrahydrofuran-2-carboxylic acid, Tetrahedron: Asymmetry, 2010, 21(19), 2435-2440

(2S,5S)-5-(aminomethyl)oxolane-2-carboxylic acid Raw materials

- (1S)-1-Methylheptyl 3,4-dideoxy-α-D-erythro-hexopyranoside

- α-D-erythro-Hexopyranoside, (1S)-1-methylheptyl 3,4-dideoxy-, 2,6-bis(4-methylbenzenesulfonate)

- (2R,5S)-6-Azido-5-hydroxy-2-[[(4-methylphenyl)sulfonyl]oxy]hexanal

- (2S,6S)-6-[(Acetyloxy)methyl]dihydro-2-[[(1S)-1-methylheptyl]oxy]-2H-pyran-3(4H)-one

- (2S,5S)-5-(Azidomethyl)tetrahydro-2-furancarboxylic acid

- Methyl (2S,5S)-5-(azidomethyl)tetrahydro-2-furancarboxylate

- (3R,6S)-6-(Azidomethyl)tetrahydro-3-[[(4-methylphenyl)sulfonyl]oxy]-2H-pyran-2-one

- 2H-Pyran-3-ol, 6-(azidomethyl)tetrahydro-2-[[(1S)-1-methylheptyl]oxy]-, 3-(4-methylbenzenesulfonate), (2S,3R,6S)-

(2S,5S)-5-(aminomethyl)oxolane-2-carboxylic acid Preparation Products

(2S,5S)-5-(aminomethyl)oxolane-2-carboxylic acid Gerelateerde literatuur

-

D. Pihler-Puzović,A. L. Hazel,T. Mullin Soft Matter, 2016,12, 7112-7118

-

Suying Hou,Yongcun Zou,Xianchun Liu,Xiaodan Yu,Bo Liu,Xiujuan Sun,Yan Xing CrystEngComm, 2011,13, 835-840

-

Nadia Marino,Donatella Armentano,Claudia Zanchini,Giovanni De Munno CrystEngComm, 2014,16, 8286-8296

-

Yong-Hui Tian,Miklos Kertesz Phys. Chem. Chem. Phys., 2012,14, 10713-10725

-

Yukihiro Okada,Masanori Yokozawa,Miwa Akiba,Kazuhiko Oishi,Kyoji O-kawa,Tomohiro Akeboshi,Yasuo Kawamura,Seiichi Inokuma Org. Biomol. Chem., 2003,1, 2506-2511

Gerelateerde categorieën

- Oplosmiddelen en organische chemicaliën organische verbindingEN organische zuurstofverbindingen Organische zuurstofverbindingen Suurzuren en afgeleiden

- Oplosmiddelen en organische chemicaliën organische verbindingEN organische zuurstofverbindingen Organische zuurstofverbindingen Koolhydraten en koolhydraatconjugaaten Suurzuren en afgeleiden

1260092-23-6 ((2S,5S)-5-(aminomethyl)oxolane-2-carboxylic acid) Gerelateerde producten

- 1396844-56-6(2-(3-bromobenzoyl)-7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonane)

- 280-74-0(3,7-diazabicyclo3.3.1nonane)

- 852374-46-0(1-(azepan-1-yl)-2-{3-(3-fluorophenyl)-1,2,4triazolo4,3-bpyridazin-6-ylsulfanyl}ethan-1-one)

- 82682-60-8(Benzoyl chloride, 2,4-dichloro-3-methyl-)

- 1781339-36-3(1-(4,5-difluoro-2-methoxyphenyl)cyclopentylmethanamine)

- 2169387-62-4(4-Methyl-2-(thiophen-2-yl)piperidin-3-amine)

- 1879025-69-0(Tert-butyl 4-cyano-4-cyclopentylpiperidine-1-carboxylate)

- 2640976-36-7(3-(3-methyl-1H-pyrazol-1-yl)-6-[4-(3-phenylpropyl)piperazin-1-yl]pyridazine)

- 2034522-88-6(1-(1-cyclopropylsulfonylpyrrolidin-3-yl)-4-phenyltriazole)

- 913835-91-3(4-Boronothiophene-2-carboxylic acid)

Aanbevolen leveranciers

Tiancheng Chemical (Jiangsu) Co., Ltd

Goudlid

CN Leverancier

Bulk

Chong Da Prostaglandin Fine Chemicals Co., Ltd.

Goudlid

CN Leverancier

Reagentie

钜澜化工科技(青岛)有限公司

Goudlid

CN Leverancier

Bulk

Jincang Pharmaceutical (Shanghai) Co., LTD.

Goudlid

CN Leverancier

Reagentie

Wuhan Comings Biotechnology Co., Ltd.

Goudlid

CN Leverancier

Bulk